molecular formula C10H12ClNO2S2 B13525383 1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride

1-((2-Cyclopropylthiazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13525383
M. Wt: 277.8 g/mol
InChI Key: FSKMNQRVWXKSDK-UHFFFAOYSA-N
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Description

1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]cyclopropane-1-sulfonyl chloride is a complex organic compound featuring a cyclopropane ring, a thiazole ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]cyclopropane-1-sulfonyl chloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple.

    Sulfonyl Chloride Formation: The sulfonyl chloride group is typically introduced by reacting the corresponding sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]cyclopropane-1-sulfonyl chloride can undergo various chemical reactions:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Cyclopropane Ring Opening: The cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Cyclopropane Ring Opening: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used to induce ring opening.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Linear or Branched Alkanes: Formed from the ring-opening of the cyclopropane ring.

Scientific Research Applications

1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]cyclopropane-1-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonyl chloride groups.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with unique electronic or mechanical properties.

    Biological Studies: It can be used to study the effects of sulfonyl chloride-containing compounds on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This reactivity can be exploited in drug design to target specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclopropane-1-sulfonyl chloride
  • 1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropane-1-sulfonyl chloride

Uniqueness

1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]cyclopropane-1-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its phenyl or methyl analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H12ClNO2S2

Molecular Weight

277.8 g/mol

IUPAC Name

1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C10H12ClNO2S2/c11-16(13,14)10(3-4-10)5-8-6-15-9(12-8)7-1-2-7/h6-7H,1-5H2

InChI Key

FSKMNQRVWXKSDK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CS2)CC3(CC3)S(=O)(=O)Cl

Origin of Product

United States

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